![molecular formula C12H14BrNO B14410341 3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- CAS No. 86215-50-1](/img/structure/B14410341.png)
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the annulation of a cyclopropane cycle to 3-pyrrolines, often using maleimides as starting materials . Additionally, oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been reported .
Industrial Production Methods
Industrial production methods for 3-azabicyclo[3.1.0]hexane derivatives are not extensively documented in the literature. the use of transition metal catalysis and one-pot syntheses from acyclic precursors via tandem cyclizations are promising approaches for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclopropanation is a key reaction for synthesizing these compounds.
Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.
Substitution: Substitution reactions, particularly involving halogens like bromine, are common for functionalizing the compound.
Common Reagents and Conditions
Oxidative Cyclopropanation: Copper catalysts are commonly used.
Substitution Reactions: Halogenating agents such as bromine are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted 3-azabicyclo[3.1.0]hexane derivatives, which can exhibit different biological activities depending on the substituents .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit histone deacetylase, leading to changes in gene expression . Others act as antagonists of opioid receptors or inhibitors of the dopamine D3 receptor, affecting neurotransmitter pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related azabicyclic framework.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other 3-azabicyclo[3.1.0]hexane derivatives .
Propiedades
Número CAS |
86215-50-1 |
|---|---|
Fórmula molecular |
C12H14BrNO |
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14BrNO/c1-15-11-3-2-8(4-10(11)13)12-5-9(12)6-14-7-12/h2-4,9,14H,5-7H2,1H3 |
Clave InChI |
NJVGDJHEBAHABZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C23CC2CNC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


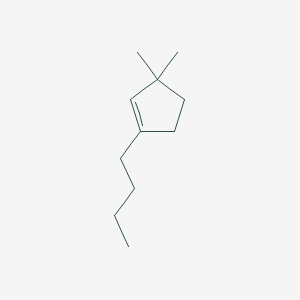
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

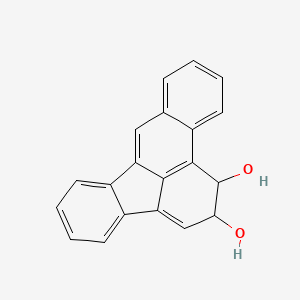
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
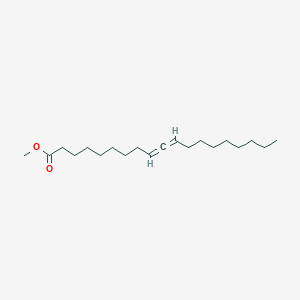
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
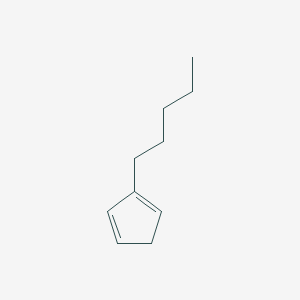
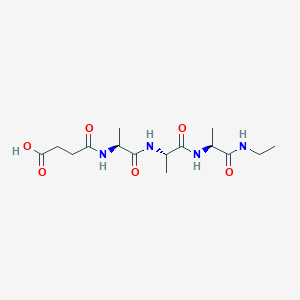
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
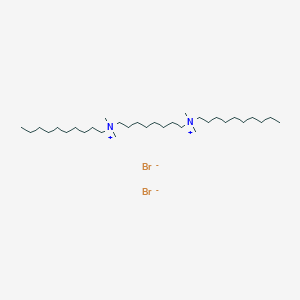
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
